

GSK2798745: A Potent and Selective Blocker of the TRPV4 Ion Channel

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Compound of Interest

Compound Name: GSK2798745

Cat. No.: B607803

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GSK2798745 is a highly potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel, a key regulator of cellular calcium influx. This guide provides a comparative analysis of **GSK2798745**'s potency against other published TRPV4 inhibitors, supported by experimental data and methodologies.

Developed by GlaxoSmithKline, **GSK2798745** has emerged from lead optimization campaigns as a clinical candidate for conditions associated with increased pulmonary vascular permeability, such as pulmonary edema linked to congestive heart failure.^[1] Its mechanism of action centers on the inhibition of the TRPV4 ion channel, a non-selective cation channel permeable to Ca²⁺ that responds to various physical and chemical stimuli, including heat, hypotonicity, and mechanical stress.^[1]

Comparative Potency of TRPV4 Inhibitors

GSK2798745 demonstrates nanomolar potency against both human and rat TRPV4 channels. The following table summarizes the in vitro potency (IC₅₀) of **GSK2798745** in comparison to other known TRPV4 inhibitors. The data has been compiled from various publications to provide a comprehensive overview for researchers.

Compound	hTRPV4 IC50 (nM)	rTRPV4 IC50 (nM)	mTRPV4 IC50 (nM)	Reference
GSK2798745	1.8	1.6	Not Reported	[2][3]
GSK2193874	10	3.2	Not Reported	
HC-067047	48	133	17	
RN-1734	2300	3200	5900	

Experimental Methodology: FLIPR-Based Calcium Assay

The potency of **GSK2798745** and other TRPV4 inhibitors is commonly determined using a cell-based Fluorometric Imaging Plate Reader (FLIPR) assay. This high-throughput screening method measures changes in intracellular calcium concentration in response to channel activation and inhibition.

Experimental Protocol:

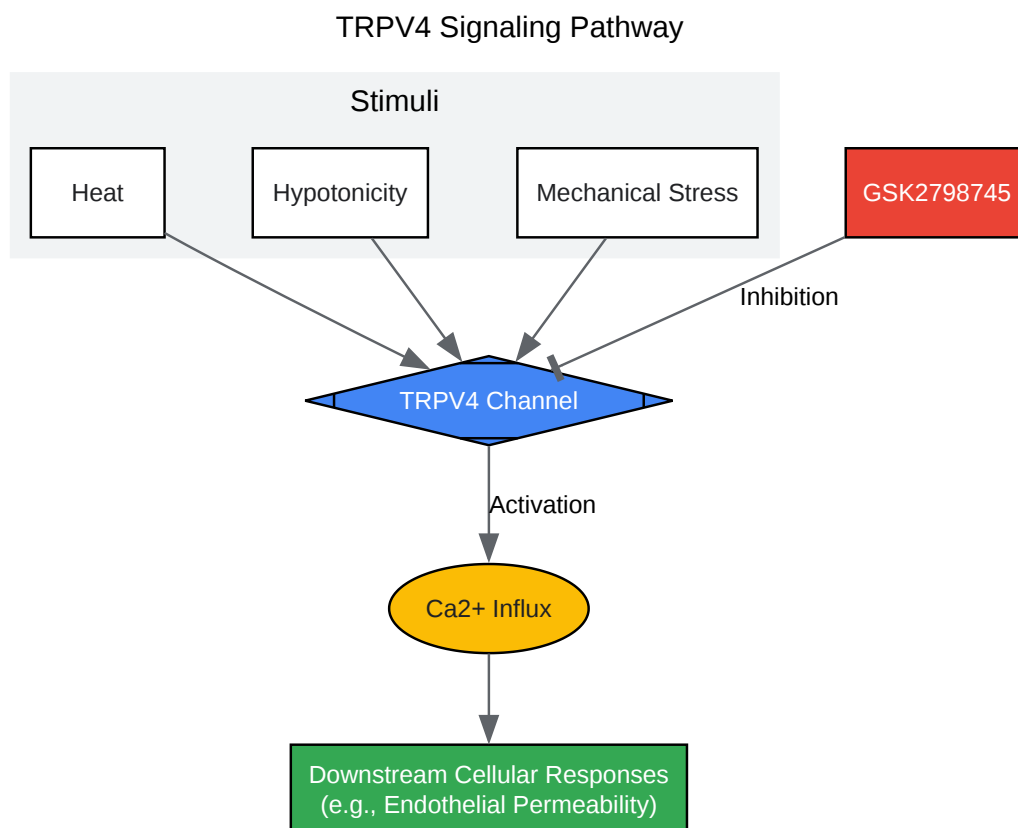
- Cell Culture:** Human Embryonic Kidney 293 (HEK293) cells stably expressing the human or rat TRPV4 channel are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics. Cells are seeded into 384-well black, clear-bottom plates and incubated overnight to allow for cell attachment.
- Dye Loading:** The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a component of a FLIPR Calcium Assay Kit) in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for approximately one hour at 37°C. This allows the dye to enter the cells.
- Compound Addition:** Test compounds, such as **GSK2798745** and other inhibitors, are prepared at various concentrations and added to the wells containing the dye-loaded cells. The plates are typically incubated with the compounds for a short period (e.g., 15-30 minutes) at room temperature.
- Agonist Stimulation and Signal Detection:** The plate is then placed into the FLIPR instrument. A TRPV4 agonist, commonly GSK1016790A (a potent and selective TRPV4 activator), is

added to the wells to stimulate the TRPV4 channels. The instrument measures the change in fluorescence intensity before and after the addition of the agonist. An increase in fluorescence indicates an influx of calcium into the cells through the activated TRPV4 channels.

- **Data Analysis:** The fluorescence signal is recorded over time. The inhibitory effect of the compounds is determined by the reduction in the agonist-induced fluorescence signal. The IC50 value, the concentration of the inhibitor that causes a 50% reduction in the maximal agonist response, is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizing the Molecular Pathway and Experimental Workflow

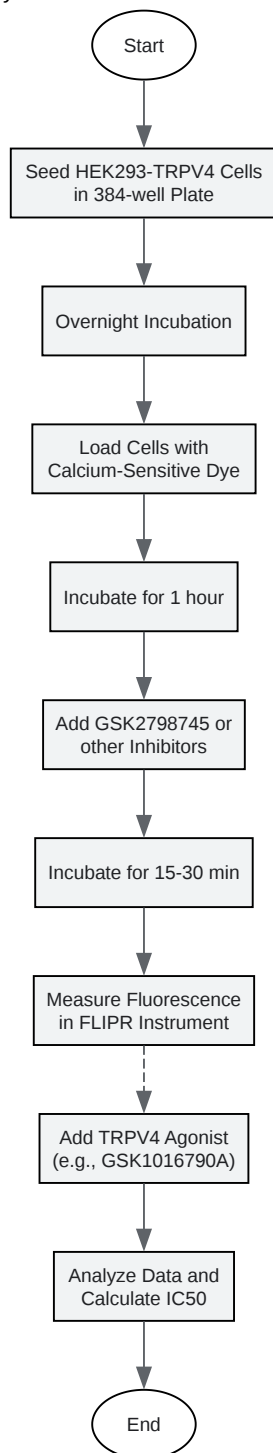
To further elucidate the mechanism of action and the experimental process, the following diagrams have been generated.



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Caption: TRPV4 channel activation and inhibition pathway.

FLIPR Assay Workflow for TRPV4 Inhibitor Potency

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Caption: Workflow for determining TRPV4 inhibitor potency.

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